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molecular formula C13H13NO2 B1657463 1H-Pyrrole-2,5-dione, 1-(2-ethyl-6-methylphenyl)- CAS No. 56746-13-5

1H-Pyrrole-2,5-dione, 1-(2-ethyl-6-methylphenyl)-

Cat. No. B1657463
M. Wt: 215.25 g/mol
InChI Key: PERMABGHMYCNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684163

Procedure details

196 g of maleic acid arthydride were dissolved in 2.5 l of diisopropyl ether at room temperature. A solution of 270.4 g of 2-ethyl-6-methyl-aniline in 200 ml of diisopropyl ether was added dropwise at room temperature in the course of 4 hours, the resulting suspension was cooled to 15° to 20° C. and the solid was filtered off with suction and introduced into a mixture of 670 ml of acetic arthydride and 65 g of anhydrous sodium acetate. The suspension formed was heated to 100° C., while stirring, stirred at this temperature for 30 minutes, subsequently cooled to 30° C. and introduced into 1.3 l of ice-water. The precipitate was filtered off with suction, washed with ice-water and petroleum ether and dried. 321 g of N-(2-ethyl-6-methylphenyl)-maleimide (92.9% of theory) with a content of 97.8% by weight (determined by HPLC) and a melting point of 84.5° to 85° C. were obtained.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
270.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=O)/[CH:2]=[CH:3]\[C:4](O)=[O:5].[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[NH2:13])[CH3:10]>C(OC(C)C)(C)C>[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:12]=1[N:13]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:8])[CH3:10]

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
270.4 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Three
Name
ice water
Quantity
1.3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 15° to 20° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
ADDITION
Type
ADDITION
Details
introduced into a mixture of 670 ml of acetic arthydride and 65 g of anhydrous sodium acetate
CUSTOM
Type
CUSTOM
Details
The suspension formed
STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with ice-water and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)C)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 321 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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